molecular formula C3H9NaO4S3 B010678 Sodium 2,3-dimercaptopropanesulfonate monohydrate CAS No. 207233-91-8

Sodium 2,3-dimercaptopropanesulfonate monohydrate

Cat. No.: B010678
CAS No.: 207233-91-8
M. Wt: 228.3 g/mol
InChI Key: XMUHNMQFDVIWGU-UHFFFAOYSA-M
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Description

Sodium 2,3-dimercaptopropanesulfonate monohydrate is a chelating agent primarily used for binding heavy metals. It is known for its ability to form stable complexes with metal ions, facilitating their excretion from the body. This compound is particularly effective in treating heavy metal poisoning, such as arsenic, mercury, and lead .

Biochemical Analysis

Biochemical Properties

Sodium 2,3-dimercaptopropanesulfonate monohydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving the formation of chelates with heavy metals .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3-dimercaptopropanesulfonate monohydrate typically involves the following steps:

Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and concentration of reactants to achieve consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiol groups are oxidized to disulfides.

    Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents that can break disulfide bonds back into thiol groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, oxygen.

    Reducing agents: Dithiothreitol, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products:

Scientific Research Applications

Sodium 2,3-dimercaptopropanesulfonate monohydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Sodium 3-mercapto-1-propanesulfonate
  • 2,3-Dimercapto-1-propanol
  • Mercaptosuccinic acid
  • Sodium 2-mercaptoethanesulfonate

Comparison: Sodium 2,3-dimercaptopropanesulfonate monohydrate is unique due to its dual thiol groups, which provide strong binding affinity for metal ions. Compared to similar compounds, it offers higher stability and efficacy in chelation therapy. For instance, while sodium 3-mercapto-1-propanesulfonate and 2,3-dimercapto-1-propanol also possess thiol groups, they may not form as stable complexes with metal ions as this compound .

Properties

IUPAC Name

sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S3.Na.H2O/c4-9(5,6)2-3(8)1-7;;/h3,7-8H,1-2H2,(H,4,5,6);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUHNMQFDVIWGU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS(=O)(=O)[O-])S)S.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NaO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046607
Record name Sodium 2,3-dimercaptopropanesulfonate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207233-91-8
Record name Sodium 2,3-dimercapto-1-propanesulfonate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207233918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2,3-dimercaptopropanesulfonate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanesulfonic acid, 2,3-dimercapto-, sodium salt, hydrate (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH52SRB8Z2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 2,3-dimercaptopropanesulfonate monohydrate
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Customer
Q & A

Q1: Why is Sodium 2,3-dimercaptopropanesulfonate monohydrate crucial for detecting unbound Phytochelatin 2 in plant extracts, as highlighted in the research?

A1: The research paper demonstrates that this compound acts as a chelating agent with a high affinity for mercury (Hg). [] This characteristic is essential for detecting unbound Phytochelatin 2 (PC2) in plant extracts.

  • Strong Hg binding: this compound effectively sequesters Hg ions from stable Hg-PC complexes (mPC-nHg) present in plant extracts. []
  • PC2 release: This sequestration disrupts the equilibrium, causing the release of previously bound PC2. []
  • Detection & Quantification: Once freed from the strong Hg binding, PC2 can be detected and quantified using techniques like high-performance liquid chromatography coupled to electrospray tandem mass spectrometry and inductively coupled plasma mass spectrometry. []

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